molecular formula C16H18N4O3S B4216293 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4216293
M. Wt: 346.4 g/mol
InChI Key: ZRYQZSKFTNASQQ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl carboxamide moiety at the 3-position. The ethyl substituent on the thiadiazole ring introduces moderate steric bulk, which may affect binding affinity in biological systems.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-3-13-18-19-16(24-13)17-15(22)10-8-14(21)20(9-10)11-4-6-12(23-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYQZSKFTNASQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and pyrrolidine intermediates using amide bond formation reactions, typically involving coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group or the thiadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, thiadiazole derivatives have been studied for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The specific compound may exhibit similar activities and could be investigated for its therapeutic potential.

Industry

In industry, such compounds can be used as additives in materials science, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2.1.1. 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Structural Differences :
    • Phenyl substituent: 4-fluoro (electron-withdrawing) vs. 4-methoxy (electron-donating).
    • Thiadiazole substituent: 5-isopropyl (bulkier) vs. 5-ethyl.
  • Implications: The fluoro group may reduce solubility compared to methoxy due to decreased polarity.
2.1.2. 1-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Structural Differences :
    • Phenyl substituent: 3-chloro (electron-withdrawing, meta-position) vs. 4-methoxy (para-position).
  • Implications :
    • Chlorine’s meta-position may alter electronic distribution and steric interactions compared to para-substituted methoxy.
    • Chloro substituents often enhance metabolic stability but may reduce solubility.
2.1.3. 1-(3,4-Dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Structural Differences :
    • Phenyl substituent: 3,4-dimethyl (hydrophobic, sterically demanding) vs. 4-methoxy.
  • Molecular weight: 344.43 g/mol (vs. ~336 g/mol for the target compound, estimated from analogs).

Substituent Variations on the Thiadiazole Ring

2.2.1. N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • Structural Differences :
    • Thiadiazole substituent: 4-chlorobenzyl (aromatic, π-π interaction capable) vs. 5-ethyl.
  • Physicochemical Properties :
    • Density: 1.427 g/cm³ (predicted).
    • pKa: 8.29 (predicted), suggesting moderate basicity.
  • Implications :
    • The benzyl group may enhance binding to aromatic residues in target proteins.
    • Increased molecular weight (estimated ~420 g/mol) could impact bioavailability.

Structural and Functional Comparison Table

Compound Name Phenyl Substituent Thiadiazole Substituent Molecular Weight (g/mol) Key Properties/Effects
Target Compound 4-methoxy 5-ethyl ~336* Enhanced solubility (methoxy), moderate steric bulk.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluoro 5-isopropyl ~350* Reduced solubility (fluoro), high steric hindrance (isopropyl).
1-(3-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 3-chloro 5-ethyl ~341* Meta-substitution alters electronic effects; potential metabolic stability.
1-(3,4-Dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 3,4-dimethyl 5-ethyl 344.43 Increased hydrophobicity; possible improved membrane permeability.
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-methoxy 4-chlorobenzyl ~420* Aromatic benzyl group may enhance protein binding; higher molecular weight.

*Estimated based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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